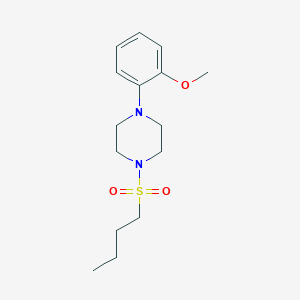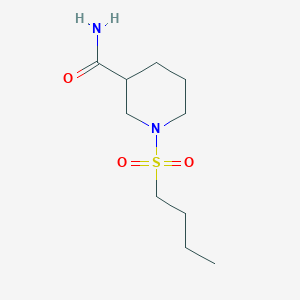
1-(butylsulfonyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Methoxyphenyl)piperazine” is a heterocyclic compound with the empirical formula C11H16N2O . It is used as a building block in organic synthesis . It can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction and to prepare cyclic amine substituted Tröger’s base derivatives .
Molecular Structure Analysis
The molecular weight of “1-(2-methoxyphenyl)piperazine” is 192.26 . The SMILES string representation is COc1ccccc1N2CCNCC2 . The InChI key is VNZLQLYBRIOLFZ-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, “1-(2-methoxyphenyl)piperazine” can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Physical And Chemical Properties Analysis
“1-(2-methoxyphenyl)piperazine” has a refractive index of 1.575 (lit.), a boiling point of 130-133 °C/0.1 mmHg (lit.), a melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Safety and Hazards
The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .
Propiedades
IUPAC Name |
1-butylsulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-4-13-21(18,19)17-11-9-16(10-12-17)14-7-5-6-8-15(14)20-2/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJQEECZTCNGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5432589.png)

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5432598.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B5432607.png)
![1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5432614.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5432615.png)
![3-(5-{[6-(ethoxycarbonyl)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5432624.png)
![4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid](/img/structure/B5432648.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5432653.png)
![8-[(3-methyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5432658.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5432662.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B5432667.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5432673.png)
![rel-(4aS,8aR)-6-(1,3-benzothiazol-2-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5432683.png)